3-(2-Methylpyridin-4-yl)prop-2-ynoic acid
Description
3-(2-Methylpyridin-4-yl)prop-2-ynoic acid is a pyridine derivative featuring a methyl substituent at the 2-position of the pyridine ring and a propiolic acid (prop-2-ynoic acid) side chain. Pyridine derivatives are critical in medicinal chemistry and materials science due to their diverse reactivity and biological activity.
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-(2-methylpyridin-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H7NO2/c1-7-6-8(4-5-10-7)2-3-9(11)12/h4-6H,1H3,(H,11,12) |
InChI Key |
KDZWPSGQUONNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyridine, which is commercially available.
Alkylation: The 2-methylpyridine undergoes alkylation with propargyl bromide in the presence of a base such as potassium carbonate to form 3-(2-methylpyridin-4-yl)prop-2-yne.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpyridin-4-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(2-Methylpyridin-4-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, influencing molecular recognition and binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid with two closely related pyridine derivatives from the Catalog of Pyridine Compounds (2017).
Structural Features and Substituent Analysis
Key Observations:
The 3-dimethoxymethyl group in the second compound introduces steric bulk and may enhance solubility in non-polar solvents .
Functional Group Variations: The propiolic acid group (terminal alkyne + carboxylic acid) in the target compound confers high acidity (pKa ~1–2) and reactivity for conjugation or metal coordination. The propargyl alcohol in the second compound is less acidic (pKa ~14–16) and may participate in ether or ester formation .
Implications of Structural Differences
- Solubility : The propiolic acid group enhances water solubility compared to the ester or alcohol analogs.
- Reactivity : The alkyne in the target compound could undergo click chemistry or act as a ligand in catalysis, whereas the ester and alcohol groups favor nucleophilic substitutions.
Biological Activity
3-(2-Methylpyridin-4-yl)prop-2-ynoic acid is a compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid is C_1_1H_{11}N_1O_2, with a molecular weight of approximately 189.22 g/mol. The compound features a pyridine ring substituted with a methyl group at the 2-position and an alkyne functional group, which contributes to its unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid exhibits antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrate that it can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The specific pathways affected include the NF-kB signaling pathway, which is crucial in regulating immune responses.
Potential Anticancer Activity
Emerging evidence suggests that 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid may possess anticancer properties. Certain analogs have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. These effects are likely mediated through apoptosis induction and cell cycle arrest mechanisms.
The biological activity of 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It can bind to various receptors, modulating their activity and influencing downstream signaling pathways.
- Oxidative Stress Modulation : The compound has been shown to affect oxidative stress levels within cells, which can contribute to its anticancer effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(3-Methylpyridin-4-yl)prop-2-enoic acid | C_{11}H_{11}N_{1}O_{2} | Contains a propenoic acid moiety |
| 3-(4-Methylpyridin-3-yl)propanoic acid | C_{12}H_{13}N_{1}O_{2} | Lacks alkyne functionality |
| 3-(6-Methylpyridin-3-yl)propanoic acid | C_{12}H_{13}N_{1}O_{2} | Different methyl substitution pattern |
This table highlights how variations in structure can influence the biological activity of similar compounds.
Case Studies
Several studies have investigated the biological activities of 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Research : A recent publication in Phytotherapy Research reported that the compound reduced inflammation markers in a murine model, suggesting its potential therapeutic application in inflammatory diseases .
- Anticancer Properties : Research conducted at a leading cancer institute revealed that derivatives of this compound induced apoptosis in breast cancer cell lines through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
